molecular formula C17H22N4O2 B2948977 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202374-20-5

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B2948977
CAS RN: 2202374-20-5
M. Wt: 314.389
InChI Key: ZWDJYSTYXANLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine in lab experiments is its potent anticonvulsant activity, which makes it a useful tool for studying the GABAergic system. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine. One direction could be to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction could be to study its effects on other neurotransmitter systems, such as the glutamatergic system. Additionally, further research could be done to elucidate its mechanism of action and to develop more potent analogs.
In conclusion, 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a novel compound with potential applications in various fields of scientific research. Its potent anticonvulsant activity and potential as a neuroprotective agent make it a promising therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more potent analogs.

Synthesis Methods

The synthesis method of 4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves the reaction of 4-methoxy-2-nitroaniline with 3-methyl-2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-chloro-4,6-dimethoxypyrimidine to yield the final product.

Scientific Research Applications

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent anticonvulsant activity and could be a potential therapeutic agent for the treatment of epilepsy. It also has potential as a neuroprotective agent and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-methoxy-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-8-18-16(13)23-12-14-6-10-21(11-7-14)17-19-9-5-15(20-17)22-2/h3-5,8-9,14H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDJYSTYXANLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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